molecular formula C13H25NO B1391174 trans-2-[Cyclohexyl(methyl)amino]cyclohexanol CAS No. 1218361-75-1

trans-2-[Cyclohexyl(methyl)amino]cyclohexanol

Cat. No.: B1391174
CAS No.: 1218361-75-1
M. Wt: 211.34 g/mol
InChI Key: MFZQTEPQOCJIFK-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-[Cyclohexyl(methyl)amino]cyclohexanol is a cyclohexanol derivative featuring a cyclohexyl(methyl)amino substituent at the trans-2 position. Its stereochemical configuration (trans) and the bulky cyclohexyl group influence its physical properties, reactivity, and biological interactions.

Properties

IUPAC Name

(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h11-13,15H,2-10H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQTEPQOCJIFK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[Cyclohexyl(methyl)amino]cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and cyclohexylamine.

    Reductive Amination: Cyclohexanone undergoes reductive amination with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step forms the intermediate (1R,2R)-2-[cyclohexylamino]cyclohexanol.

    Methylation: The intermediate is then methylated using a methylating agent like methyl iodide or dimethyl sulfate to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

trans-2-[Cyclohexyl(methyl)amino]cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields simpler amines or alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

trans-2-[Cyclohexyl(methyl)amino]cyclohexanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-[Cyclohexyl(methyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

Key structural analogues differ in the amino group substituents and cyclohexanol ring modifications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol Cyclohexyl(methyl)amino C₁₃H₂₅NO 211.35 (calculated) Potential catalytic/pharmacological use
trans-2-(N,N-Dimethylamino)cyclohexanol (2e) N,N-Dimethylamino C₈H₁₇NO 143.23 Esterification catalyst; k = 7.5·10⁻⁵ s⁻¹
trans-2-[Benzyl(methyl)amino]cyclohexanol Benzyl(methyl)amino C₁₄H₂₁NO 219.32 Commercial availability; mixture of trans-isomers
Tramadol hydrochloride (Dimethylamino)methyl + 3-methoxyphenyl C₁₅H₂₅NO₂ 263.37 Analgesic agent; antitussive, antidepressant effects
trans-2-(Methyl(3-phenylpropyl)amino)cyclohexanol (9) Methyl(3-phenylpropyl)amino C₁₆H₂₅NO 247.38 Sigma receptor ligand; synthesized via reductive amination (52.4% yield)

Key Observations :

  • Smaller substituents (e.g., dimethylamino) improve reaction kinetics in esterification, as seen with compound 2e .

Reactivity and Catalytic Performance

Esterification Kinetics ():
  • trans-2-(N,N-Dimethylamino)cyclohexanol (2e) exhibits a pseudo-first-order rate constant (k = 7.5·10⁻⁵ s⁻¹), tenfold faster than aliphatic primary alcohols like 1-hexanol. This highlights the catalytic role of the dimethylamino group in stabilizing transition states .
  • By contrast, this compound is expected to show slower kinetics due to steric hindrance from the cyclohexyl group, though experimental data is needed for confirmation.
Cyclohexanol Derivatives in Oxidation Catalysis:
  • Cyclohexanol derivatives (e.g., cyclohexyl hydroperoxide) are intermediates in cyclohexane oxidation to cyclohexanone/cyclohexanol (KA oil). Gold nanoparticles (Au@zeolites) enhance selectivity toward cyclohexanol by cleaving O–O bonds .

Pharmacological and Metabolic Profiles

  • Tramadol hydrochloride demonstrates the pharmacological significance of cyclohexanol derivatives. Its 3-methoxyphenyl and dimethylamino groups confer central analgesic activity, unlike the cyclohexyl-substituted target compound .
  • trans-2-Aminocyclohexanol metabolites (e.g., cyclohexylamine) exhibit species-dependent excretion patterns, with implications for toxicity and metabolic stability .
  • A cyclohexanol derivative, 5-Methyl-2-(1-methylethyl)-cyclohexanol, was identified as a biomarker in asthma patients, suggesting substituent-dependent biological effects .

Q & A

Basic: What are the optimal synthetic routes for trans-2-[Cyclohexyl(methyl)amino]cyclohexanol, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves nucleophilic substitution of trans-2-bromocyclohexanol with methylcyclohexylamine under controlled conditions. Key parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Solvent Selection: Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine .
  • Catalysts: Use phase-transfer catalysts (e.g., NaHCO₃) to improve amine accessibility .
  • Purification: Column chromatography (silica gel, DCM/MeOH eluent) or crystallization from ethanol yields >95% purity .
    Yield Optimization: Monitor reaction progress via TLC or GC-MS to identify incomplete substitution or hydrolysis byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Distinct signals for cyclohexanol’s hydroxyl proton (δ 1.5–2.5 ppm) and methylamino group (δ 2.2–2.8 ppm) confirm substitution .
    • ¹³C NMR: Peaks at δ 70–75 ppm (C-OH) and δ 45–50 ppm (N-CH₃) validate stereochemistry .
  • IR Spectroscopy: Bands at 3200–3400 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-N stretch) confirm functional groups .
  • Mass Spectrometry: ESI+ m/z ≈ 212 [M+H]⁺ aligns with the molecular formula C₁₃H₂₅NO .

Advanced: How does stereochemistry influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
The trans configuration imposes steric hindrance, affecting reaction pathways:

  • Epoxide Formation: Trans isomers (e.g., trans-2-chlorocyclohexanol) favor intramolecular SN2 mechanisms, forming 1,2-epoxycyclohexane under basic conditions .
  • Byproduct Mitigation: Cis isomers may undergo elimination (E2) to cyclohexanone, requiring strict control of NaOH concentration and reaction time .
  • Solvent Effects: Polar solvents stabilize transition states in trans-specific reactions, reducing racemization .

Advanced: What are the contradictions in reported biological activities of this compound, and how can they be resolved?

Methodological Answer:
Discrepancies arise from:

  • Receptor Specificity: Conflicting reports on sigma receptor vs. opioid receptor binding may stem from assay conditions (e.g., cell lines, ligand concentrations) .
  • Metabolic Stability: Variability in in vivo half-lives (e.g., 2–6 hours) likely reflects differences in CYP450 enzyme activity across models .
    Resolution Strategies:
  • Use isotopic labeling (e.g., ¹⁴C) to track metabolite profiles .
  • Compare activity in parallel assays (e.g., radioligand binding vs. functional cAMP inhibition) .

Advanced: How can computational modeling predict the interactions of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to μ-opioid receptors. Focus on hydrogen bonding between the hydroxyl group and Asp147 .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to identify key hydrophobic interactions with cyclohexyl groups .
  • QSAR Models: Correlate substituent electronegativity (Hammett constants) with analgesic efficacy to guide structural modifications .

Basic: What are the stability challenges for this compound under oxidative conditions?

Methodological Answer:

  • Oxidative Degradation: The cyclohexanol backbone is prone to autoxidation, forming cyclohexanone (via radical intermediates) .
  • Mitigation:
    • Store under inert gas (N₂/Ar) at -20°C .
    • Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit peroxide formation .
  • Monitoring: Track degradation via HPLC (C18 column, acetonitrile/water gradient) to quantify residual parent compound .

Advanced: What methodological approaches resolve contradictions in kinetic data for this compound’s esterification?

Methodological Answer:
Reported rate constants (k ≈ 0.05–0.2 M⁻¹s⁻¹) vary due to:

  • Solvent Polarity: Low-polarity solvents (e.g., toluene) slow proton transfer steps, altering apparent kinetics .
  • Catalyst Loading: Excess DMAP (>10 mol%) accelerates acylation but promotes side reactions .
    Standardization:
  • Use stopped-flow IR to monitor real-time esterification under controlled humidity .
  • Apply Eyring plots to isolate temperature-dependent effects on activation energy .

Basic: How does this compound compare structurally to Tramadol, and what implications does this have for SAR studies?

Comparison Table:

Feature This compound Tramadol
Core StructureCyclohexanol with methylamino substituentCyclohexanol with aryl and tertiary amine
Key Functional Groups-OH, -N(CH₃)Cyclohexyl-OCH₃, -N(CH₃)₂
Receptor TargetsSigma receptors, weak μ-opioid affinityμ-opioid, serotonin/norepinephrine reuptake
Metabolic PathwaysCYP3A4-mediated hydroxylationCYP2D6 O-demethylation

SAR Implications:

  • Methylamino substitution enhances blood-brain barrier penetration but reduces opioid affinity .
  • Cyclohexyl groups improve metabolic stability compared to aryl substituents in Tramadol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol
Reactant of Route 2
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.